molecular formula C9H6Cl2N2 B3156267 2,3-Dichloro-5-methylquinoxaline CAS No. 82463-30-7

2,3-Dichloro-5-methylquinoxaline

Cat. No.: B3156267
CAS No.: 82463-30-7
M. Wt: 213.06 g/mol
InChI Key: APGYEHZLFDBECC-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a benzene ring fused with a pyrazine ring.

Scientific Research Applications

Safety and Hazards

While specific safety data for 2,3-Dichloro-5-methylquinoxaline was not found, it’s important to handle all laboratory chemicals with care. Safety data sheets for similar compounds suggest that they may be toxic if swallowed and may cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-methylquinoxaline typically involves the reaction of 5-methylquinoxaline-2,3-diol with thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out in 1,2-dichloroethane at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-methylquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

    Oxidation and Reduction Reactions: These reactions can modify the quinoxaline ring, altering its electronic properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiourea can yield quinoxaline-2,3-dithione .

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-5-methylquinoxaline is unique due to the presence of both chlorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinoxaline derivatives .

Properties

IUPAC Name

2,3-dichloro-5-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGYEHZLFDBECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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